Ritonavir O-β-D-Glucuronide
CAS No.: 190649-36-6
Cat. No.: VC0058026
Molecular Formula: C₄₃H₅₆N₆O₁₁S₂
Molecular Weight: 897.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190649-36-6 |
|---|---|
| Molecular Formula | C₄₃H₅₆N₆O₁₁S₂ |
| Molecular Weight | 897.07 |
Introduction
Chemical Structure and Properties
Molecular Composition and Formula
Ritonavir O-β-D-Glucuronide has the molecular formula , with a molecular weight of 897.07 g/mol . The compound is structurally derived from ritonavir through the addition of a glucuronic acid moiety to the parent molecule. This conjugation significantly alters its physicochemical properties, including solubility and polarity.
Structural Description
The compound features a β-D-glucuronic acid group attached to the ritonavir backbone through an O-glycosidic bond. The stereochemistry of the glucuronic acid moiety is crucial for its biological activity and interaction with enzymes involved in its formation and clearance. The stereochemical configuration is consistent with naturally occurring β-D-glucuronides.
Physicochemical Properties
Ritonavir O-β-D-Glucuronide exhibits increased hydrophilicity compared to its parent molecule due to the presence of multiple hydroxyl groups in the glucuronic acid moiety. This property facilitates its excretion via renal and biliary pathways. Its accurate mass is calculated as 896.3448 Da .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 897.07 g/mol |
| Accurate Mass | 896.3448 Da |
| Hydrophilicity | High |
| Solubility | Water-soluble |
Metabolic Pathway and Formation
Phase II Metabolism
Ritonavir undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . Following phase I oxidation reactions, phase II metabolism involves conjugation processes that enhance the compound's water solubility for excretion. Glucuronidation is one such process, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) .
Ritonavir O-β-D-Glucuronide is formed when UGT enzymes transfer a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to one of the hydroxyl groups on ritonavir . This reaction significantly alters the pharmacokinetic profile of ritonavir by facilitating its elimination.
Enzymatic Specificity
The primary enzyme responsible for this reaction is UGT1A1, although other isoforms such as UGT1A3 and UGT2B7 may also contribute under certain conditions . The activity of these enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and disease states.
Elimination Pathways
Once formed, Ritonavir O-β-D-Glucuronide is excreted primarily via bile into the gastrointestinal tract or through renal filtration into urine . Its increased hydrophilicity ensures efficient clearance from the body.
Pharmacological Implications
Role in Drug Efficacy
The formation of Ritonavir O-β-D-Glucuronide represents a detoxification process that reduces the active concentration of ritonavir in plasma . While this limits ritonavir's therapeutic efficacy as an HIV protease inhibitor, it also mitigates potential toxicity associated with prolonged systemic exposure.
Drug Interactions
Ritonavir is known to inhibit CYP3A4 and other metabolic enzymes . This inhibition can alter the formation rate of Ritonavir O-β-D-Glucuronide and affect the metabolism of co-administered drugs that rely on similar pathways . Understanding these interactions is critical for optimizing combination antiretroviral therapies.
Resistance Mechanisms
The rapid metabolism of ritonavir into inactive metabolites like Ritonavir O-β-D-Glucuronide can contribute to subtherapeutic drug levels in some patients, potentially leading to viral resistance . Strategies to modulate this metabolic pathway may enhance drug effectiveness.
Analytical Characterization
Detection Methods
Quantifying Ritonavir O-β-D-Glucuronide in biological matrices requires sensitive analytical techniques due to its low plasma concentrations.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection is commonly used for analyzing Ritonavir O-β-D-Glucuronide . The method involves separating the metabolite from other components in plasma or urine samples based on its unique retention time and spectral properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC alone . It allows for simultaneous quantification of ritonavir and its metabolites, including Ritonavir O-β-D-Glucuronide.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides structural confirmation by identifying characteristic chemical shifts associated with the glucuronic acid moiety and other functional groups .
Pharmacokinetic Studies
Pharmacokinetic studies have revealed that Ritonavir O-β-D-Glucuronide exhibits a shorter half-life than ritonavir due to its rapid excretion . These studies are essential for understanding drug disposition and optimizing dosing regimens.
Clinical Relevance
Therapeutic Monitoring
Monitoring levels of Ritonavir O-β-D-Glucuronide can provide insights into individual variations in drug metabolism and help tailor antiretroviral therapy .
Personalized Medicine
Genetic polymorphisms in UGT enzymes can influence the formation rate of Ritonavir O-β-D-Glucuronide . Identifying these polymorphisms may enable personalized dosing strategies to improve treatment outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume